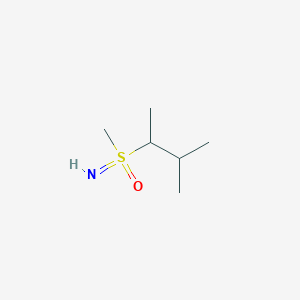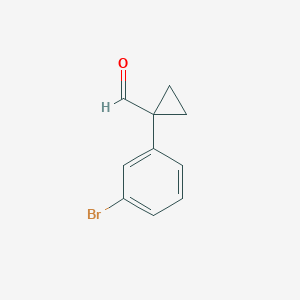![molecular formula C12H10F3N3O2 B13188997 N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The trifluoromethoxy group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates.
Final Coupling: The final step involves coupling the imidazole ring with the trifluoromethoxy-substituted phenyl group under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring or phenyl ring are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Catalysts: Nickel catalysts, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide has diverse applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The trifluoromethoxy group enhances the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
- 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C12H10F3N3O2 |
|---|---|
分子量 |
285.22 g/mol |
IUPAC名 |
N-[[4-(trifluoromethoxy)phenyl]methyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)20-10-3-1-9(2-4-10)7-17-11(19)18-6-5-16-8-18/h1-6,8H,7H2,(H,17,19) |
InChIキー |
USJSAQQBFVGVDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNC(=O)N2C=CN=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)







![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)


![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
